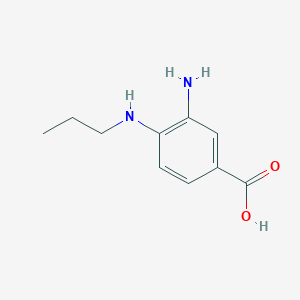
3-Amino-4-(propylamino)benzoic acid
Overview
Description
3-Amino-4-(propylamino)benzoic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Amino-4-(propylamino)benzoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it valuable in the development of pharmaceuticals and specialty chemicals.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | The amino group can be oxidized to form nitroso or nitro derivatives. | Potassium permanganate, hydrogen peroxide |
| Reduction | Nitro groups can be reduced to amino groups. | Hydrogen gas with palladium catalyst, iron powder in acidic conditions |
| Substitution | The amino group can participate in nucleophilic substitution reactions. | Alkyl halides, acyl chlorides |
Biological Applications
Biochemical Probes
Research indicates that this compound can act as a biochemical probe to study enzyme activities and protein interactions. The compound's amino groups facilitate binding to enzymes, potentially modulating their activity and providing insights into biochemical pathways .
Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and analgesic applications. Its structural characteristics align with those found in compounds known for similar activities, suggesting potential efficacy in treating conditions related to inflammation and pain .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique functional groups enhance solubility and bioavailability, making it suitable for various formulations .
Case Studies
-
Antimicrobial Activity
A study on benzoic acid derivatives highlighted significant antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural similarity suggests comparable activity against microbial growth . -
Enzyme Binding Studies
Research has demonstrated that compounds with amino groups effectively bind to enzymes, indicating that this compound could be a valuable tool in enzyme interaction studies. This potential was illustrated through assays measuring enzyme inhibition and activation . -
Therapeutic Applications
Although direct studies on this compound for therapeutic applications are scarce, its structural features are consistent with those found in compounds explored for anti-inflammatory or antimicrobial properties. This suggests avenues for future research into its clinical applications .
Properties
CAS No. |
68740-32-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-4-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |
InChI Key |
NCCPBFIZFBAPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













